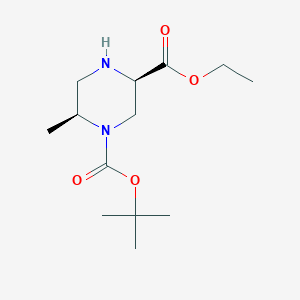![molecular formula C5H11NS2 B13336688 tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)
tert-Butyl[sulfanyl(carbonothioyl)]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[sulfanyl(carbonothioyl)]amine is an organic compound that features a tert-butyl group attached to a sulfanyl (thiol) and carbonothioyl (thiocarbonyl) functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[sulfanyl(carbonothioyl)]amine typically involves the reaction of tert-butylamine with carbon disulfide and a suitable thiol. One common method is to react tert-butylamine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with a thiol, such as thiophenol, under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[sulfanyl(carbonothioyl)]amine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiocarbonyl group can be reduced to form corresponding thiols or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl[sulfanyl(carbonothioyl)]amine is used as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study thiol-based redox processes and enzyme mechanisms. Its ability to undergo oxidation and reduction reactions makes it a useful tool for investigating cellular redox states.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its thiol and thiocarbonyl groups can interact with biological targets, offering possibilities for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of tert-Butyl[sulfanyl(carbonothioyl)]amine involves its ability to undergo redox reactions and form covalent bonds with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The thiocarbonyl group can interact with nucleophiles, leading to the formation of various adducts. These interactions can modulate enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylthiol: Contains a tert-butyl group attached to a thiol group.
tert-Butylcarbamate: Contains a tert-butyl group attached to a carbamate group.
tert-Butylsulfide: Contains a tert-butyl group attached to a sulfide group.
Uniqueness
tert-Butyl[sulfanyl(carbonothioyl)]amine is unique due to the presence of both thiol and thiocarbonyl functional groups
Eigenschaften
Molekularformel |
C5H11NS2 |
|---|---|
Molekulargewicht |
149.3 g/mol |
IUPAC-Name |
tert-butylcarbamodithioic acid |
InChI |
InChI=1S/C5H11NS2/c1-5(2,3)6-4(7)8/h1-3H3,(H2,6,7,8) |
InChI-Schlüssel |
QFFINZFFTYSGSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13336611.png)
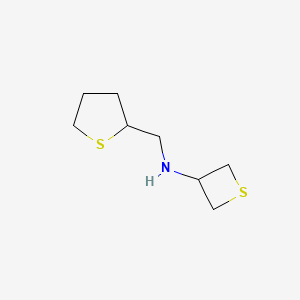
![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)
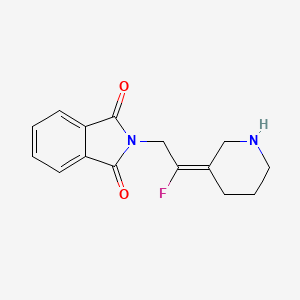
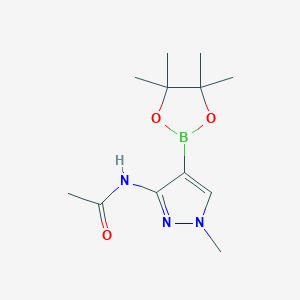
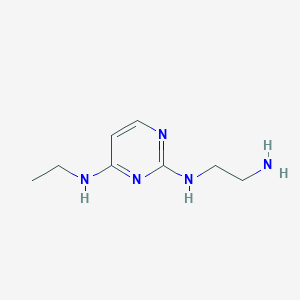
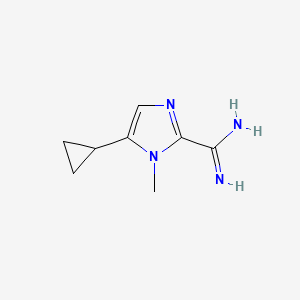
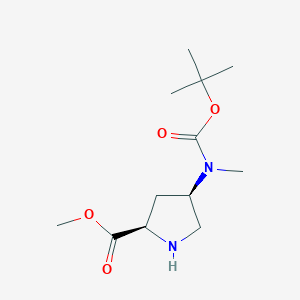
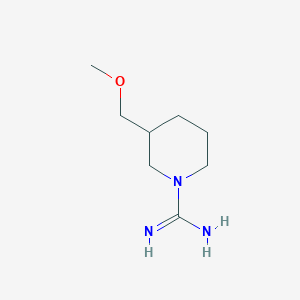
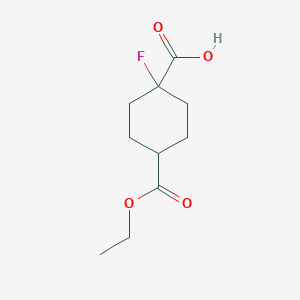
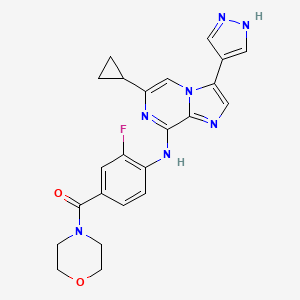
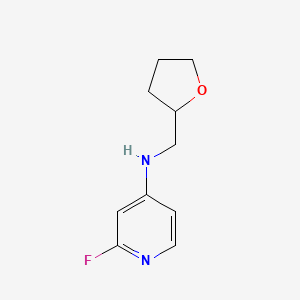
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)
